molecular formula C22H21NO5 B14098904 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14098904
M. Wt: 379.4 g/mol
InChI Key: IEQQBSPAIFMABD-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromeno-pyrrole core with hydroxy and methoxy substituents, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through several synthetic routes. One common method involves the Pictet-Spengler cyclization, which forms the chromeno-pyrrole core. This reaction typically requires the use of aldehydes or ketones and amines under acidic conditions . The reaction conditions can vary, but common reagents include acetonitrile and methanol . Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives and indole-based compounds. These compounds share structural similarities but differ in their substituents and overall reactivity. For example:

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21NO5/c1-4-9-23-19(13-6-7-15(24)17(11-13)27-3)18-20(25)14-10-12(2)5-8-16(14)28-21(18)22(23)26/h5-8,10-11,19,24H,4,9H2,1-3H3

InChI Key

IEQQBSPAIFMABD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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